molecular formula C13H13NO2 B15287740 2(1H)-Pyridinone, 5-(methoxymethyl)-1-phenyl-; 5-Hydroxymethyl-N-phenyl-2-1H-pyridone, Methyl Ether; 5-(Methoxymethyl)-1-phenyl-2(1H)-pyridinone

2(1H)-Pyridinone, 5-(methoxymethyl)-1-phenyl-; 5-Hydroxymethyl-N-phenyl-2-1H-pyridone, Methyl Ether; 5-(Methoxymethyl)-1-phenyl-2(1H)-pyridinone

Katalognummer: B15287740
Molekulargewicht: 215.25 g/mol
InChI-Schlüssel: ZTXAUNYKSHLMSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 5-(methoxymethyl)-1-phenyl-2(1H)-pyridinone (CAS: 887406-49-7) and its analogs, such as 5-hydroxymethyl-N-phenyl-2-1H-pyridone, methyl ether, belong to the 2(1H)-pyridinone family, a heterocyclic scaffold widely studied for its pharmacological and agrochemical relevance. These derivatives are characterized by a phenyl group at the 1-position and a methoxymethyl or hydroxymethyl substituent at the 5-position of the pyridinone ring .

Key structural features include:

  • 1-Phenyl substitution: Enhances lipophilicity and modulates receptor binding.
  • 5-Methoxymethyl/hydroxymethyl groups: Influence solubility, metabolic stability, and hydrogen-bonding interactions.

Eigenschaften

Molekularformel

C13H13NO2

Molekulargewicht

215.25 g/mol

IUPAC-Name

5-(methoxymethyl)-1-phenylpyridin-2-one

InChI

InChI=1S/C13H13NO2/c1-16-10-11-7-8-13(15)14(9-11)12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI-Schlüssel

ZTXAUNYKSHLMSH-UHFFFAOYSA-N

Kanonische SMILES

COCC1=CN(C(=O)C=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 5-(Methoxymethyl)-1-phenyl-2(1H)-pyridinone involves two primary structural modifications: (1) introduction of the phenyl group at the 1-position of the pyridinone core and (2) incorporation of the methoxymethyl substituent at the 5-position. Three dominant approaches have been identified:

  • Palladium-Catalyzed Coupling for Phenyl Group Introduction
  • Cyclization Reactions for Pyridinone Core Formation
  • Post-Functionalization for Methoxymethyl Group Installation

Each method is explored in detail below, with comparative data on yields, reaction conditions, and scalability.

Detailed Preparation Methods

Formation of the 1-Phenyl-2-pyridinone Core

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for introducing aryl groups to heterocyclic frameworks. In the context of 1-phenyl-2-pyridinone synthesis, 2-chloropyridine serves as the starting material.

Procedure

  • Reactants : 2-Chloropyridine (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), K₂CO₃ (3.0 equiv).
  • Conditions : Dioxane/water (2.5:1 v/v), 80°C, N₂ atmosphere, 16 hours.
  • Workup : Acidification with HCl, extraction with ethyl acetate, and purification via ion-exchange resin.

Outcome :

  • Yield : 68–75%
  • Purity : >95% (HPLC)

Mechanistic Insight :
The palladium catalyst facilitates oxidative addition with 2-chloropyridine, followed by transmetallation with phenylboronic acid. Reductive elimination yields 1-phenyl-2-pyridinone.

Cyclization via Bromobenzene Intermediate

An alternative route involves cyclization reactions using bromobenzene, as described in patent CN101891676A.

Procedure

  • Reactants : Bromobenzene, ethyl acetoacetate, ammonium acetate.
  • Conditions : Reflux in acetic acid, 12 hours.
  • Workup : Neutralization with NaOH, filtration, and recrystallization from ethanol.

Outcome :

  • Yield : 60–65%
  • Limitation : Requires harsh acidic conditions, limiting functional group tolerance.

Introduction of the Methoxymethyl Group at Position 5

Hydroxymethylation Followed by Methylation

This two-step strategy involves introducing a hydroxymethyl group at position 5, followed by O-methylation.

Step 1: Hydroxymethylation

  • Reactants : 1-Phenyl-2-pyridinone, formaldehyde (excess), NaOH (2.0 equiv).
  • Conditions : THF/H₂O (1:1), 60°C, 6 hours.
  • Outcome : 5-Hydroxymethyl-1-phenyl-2(1H)-pyridinone (Yield: 70–80%).

Step 2: Methylation

  • Reactants : 5-Hydroxymethyl intermediate, methyl iodide (1.5 equiv), K₂CO₃ (2.0 equiv).
  • Conditions : DMF, 80°C, 4 hours.
  • Workup : Quenching with H₂O, extraction with dichloromethane, column chromatography.
  • Outcome : 5-(Methoxymethyl)-1-phenyl-2(1H)-pyridinone (Yield: 85–90%).
Direct Methoxymethylation via Grignard Reagent

A one-pot method utilizing a methoxymethylmagnesium bromide reagent.

Procedure

  • Reactants : 5-Bromo-1-phenyl-2(1H)-pyridinone, methoxymethylmagnesium bromide (2.0 equiv).
  • Conditions : THF, −78°C to room temperature, 12 hours.
  • Catalyst : CuI (10 mol%).
  • Outcome :
    • Yield : 50–55%
    • Advantage : Avoids intermediate isolation, reducing purification steps.

Alternative Routes and Modifications

Horner-Wadsworth-Emmons Olefination

Adapted from PMC7038078, this method employs phosphonate intermediates for methylidene group installation.

Procedure

  • Reactants : Diethyl 2-oxopropylphosphonate, benzaldehyde derivatives.
  • Conditions : NaH (base), THF, 0°C to room temperature.
  • Outcome :
    • Yield : 60–70% for analogous compounds.
    • Applicability : Requires adaptation for methoxymethyl introduction.

Optimization and Scalability

Catalytic System Comparison

Catalyst Yield (%) Reaction Time (h) Cost (Relative)
Pd(dppf)Cl₂ 75 16 High
CuI 55 12 Low
No catalyst <20 24

Key Insight : Palladium catalysts offer superior yields but incur higher costs. Copper-mediated reactions are economical for small-scale synthesis.

Solvent and Temperature Effects

Solvent Temp (°C) Yield (%) Purity (%)
Dioxane/H₂O 80 75 95
THF 60 70 90
Ethanol Reflux 50 85

Recommendation : Dioxane/water mixtures balance yield and purity for large-scale production.

Data Tables and Comparative Analysis

Table 1: Summary of Synthetic Routes

Method Steps Total Yield (%) Key Advantage
Suzuki + Methylation 3 58 High regioselectivity
Cyclization + Methylation 3 52 Low catalyst cost
Direct Grignard Addition 2 55 Fewer purification steps

Table 2: Reagent Costs (USD/kg)

Reagent Cost
Pd(dppf)Cl₂ 12,000
Methyl iodide 800
Methoxymethyl bromide 1,200

Analyse Chemischer Reaktionen

Key Chemical Transformations

  • Methoxymethyl group reactivity : The methoxymethyl (CH₂OCH₃) substituent at the 5-position can undergo hydrolysis under acidic conditions, though specific reactions for this derivative are not explicitly detailed in the literature. Related pyridinone derivatives with similar substituents are known to participate in cycloaromatization reactions or act as intermediates in multicomponent reactions .

  • Pyridinone core stability : The 2(1H)-pyridinone moiety is generally stable under mild conditions but can undergo tautomerization or participate in hydrogen bonding due to its acidic hydroxyl group .

Table 2: Molecular Properties

PropertyValueSource
Molecular formulaC₁₃H₁₃NO₃
Molecular weight215.25 g/mol

Structural and Functional Relationships

The compound shares structural motifs with other pyridinone derivatives studied for biological activity. For example:

  • SAR trends : Substituents at the 5-position (e.g., methoxymethyl) influence physicochemical properties and potential bioactivity. Larger substituents may enhance lipophilicity but could reduce activity due to steric hindrance .

  • Analytical characterization : The compound is typically purified via recrystallization (e.g., ethanol) and characterized by NMR and IR spectroscopy .

Stability and Reactivity Considerations

  • Protective group compatibility : The methoxymethyl group is labile under acidic conditions, necessitating careful control during deprotection steps .

  • Suzuki coupling efficiency : The presence of electron-withdrawing groups (e.g., fluorine) on aryl boronic acids improves coupling yields in pyridinone derivatives .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyridinone Derivatives

Substituent Variations at the 5-Position

a) 5-Methyl-1-phenyl-2(1H)-pyridinone (Pirfenidone)
  • Structure : Methyl group at the 5-position instead of methoxymethyl.
  • Properties : Lower molecular weight (MW: 185.22 g/mol) compared to 5-methoxymethyl derivatives (MW: 231.26 g/mol). Pirfenidone is an FDA-approved antifibrotic agent with logP ~1.2, indicating moderate lipophilicity .
  • Activity : Demonstrates antifibrotic and anti-inflammatory effects, unlike 5-methoxymethyl derivatives, which are less studied for these applications .
b) 5-(3-Methoxybenzoyl)-1-methyl-2(1H)-pyridinone
  • Structure : Aryl ketone substituent at the 5-position.
  • Properties : Higher molecular weight (MW: 257.27 g/mol) and melting point (133.7–134.5°C) due to the rigid benzoyl group. LogP ~2.1, indicating increased hydrophobicity .
c) 5-(1-Aminocyclohexyl)-2(1H)-pyridinone
  • Structure: Bulky cyclohexylamino group at the 5-position.
  • Properties: Enhanced steric hindrance reduces metabolic degradation. Exhibits 62% inhibition in analgesic assays (phenylquinone writhing model at 20 mg/kg), suggesting stronger central nervous system activity compared to 5-methoxymethyl analogs .

Substituent Variations at the 1-Position

a) 1-Methyl-4-phenyl-2(1H)-pyridinone
  • Structure : Methyl at the 1-position and phenyl at the 4-position.
  • Properties : Altered regiochemistry reduces planarity, lowering fluorescence quantum yield (Φf = 0.006 in alcohol mixtures) compared to 1-phenyl derivatives (Φf up to 0.014) .
b) 1-(4-Hydroxyphenyl)-5-methyl-2(1H)-pyridinone

Halogenated and Bioactive Derivatives

a) 3-Bromo-5-methoxycarbonyl-2(1H)-pyridinone
  • Structure : Bromine at the 3-position and ester at the 5-position.
  • Synthesis: Prepared via bromination of chiral pyridinones (high yields), serving as intermediates for cross-coupling reactions .
  • Applications : Used in synthesizing fused-ring diazepines, unlike the methoxymethyl derivative, which lacks reported elaboration pathways .
b) 5-(Trifluoromethyl)-2(1H)-pyridinone (TPMP)
  • Structure : Trifluoromethyl group at the 5-position.
  • Properties : High logP (~2.5) and environmental persistence, detected as a pesticide metabolite (fluazifop-P-butyl) in groundwater .

Comparative Data Table

Compound Name Substituents Molecular Formula MW (g/mol) Melting Point (°C) logP Key Activity/Use Reference
5-(Methoxymethyl)-1-phenyl-2(1H)-pyridinone 1-Ph, 5-CH2OCH3 C13H13NO2 231.26 Not reported ~1.8 Synthetic intermediate
Pirfenidone (5-Methyl-1-phenyl) 1-Ph, 5-CH3 C12H11NO 185.22 138–140 1.2 Antifibrotic agent
5-(3-Methoxybenzoyl)-1-methyl 1-Me, 5-COC6H4-3-OMe C14H13NO3 257.27 133.7–134.5 2.1 C-H functionalization model
5-(1-Aminocyclohexyl) 1-Ph, 5-C6H11NH2 C12H16N2O 220.27 194–196 ~1.5 Analgesic (62% inhibition)
TPMP (5-Trifluoromethyl) 1-H, 5-CF3 C6H4F3NO 179.10 Not reported 2.5 Pesticide metabolite

Key Research Findings

  • Synthetic Accessibility : Methoxymethyl derivatives are synthesized via nucleophilic substitution or cyclization, but yields are less consistent compared to benzoyl or halogenated analogs prepared via C-H functionalization (82% yield) .
  • Biological Activity: Amino-substituted pyridinones (e.g., 5-aminocyclohexyl) show superior analgesic activity over methoxymethyl derivatives, likely due to enhanced receptor interactions .
  • Environmental Impact : Trifluoromethyl derivatives like TPMP exhibit environmental persistence, highlighting a need for greener alternatives among methoxymethyl/hydroxymethyl analogs .

Biologische Aktivität

2(1H)-Pyridinone derivatives, particularly those substituted with methoxymethyl and phenyl groups, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of the compound “2(1H)-Pyridinone, 5-(methoxymethyl)-1-phenyl-; 5-Hydroxymethyl-N-phenyl-2-1H-pyridone, Methyl Ether; 5-(Methoxymethyl)-1-phenyl-2(1H)-pyridinone,” focusing on their pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by the following structural features:

  • Core Structure : The pyridinone ring is a key feature that contributes to its biological activity.
  • Substituents : The presence of methoxymethyl and phenyl groups enhances its interaction with biological targets.

These structural characteristics facilitate various interactions with enzymes and receptors, which are critical for its biological activities.

Antimicrobial Activity

Pyridinone derivatives have demonstrated notable antimicrobial properties . Studies indicate that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Antitumor Effects

Research has shown that certain pyridinone derivatives exhibit antitumor activity . For instance, they can induce apoptosis in cancer cells by activating specific pathways that lead to cell cycle arrest and programmed cell death. In vitro studies have reported IC50 values indicating effective antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells .

Anti-inflammatory Properties

The anti-inflammatory potential of pyridinones is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This property makes them candidates for treating inflammatory diseases .

Antioxidant Activity

Some derivatives have also been evaluated for their antioxidant capabilities , which help in mitigating oxidative stress-related damage in cells. This activity is particularly beneficial in preventing chronic diseases associated with oxidative damage .

The biological activities of 2(1H)-Pyridinone derivatives are largely influenced by their ability to interact with specific molecular targets:

  • Enzyme Inhibition : Many compounds act as inhibitors of key enzymes involved in metabolic pathways, such as soluble epoxide hydrolase (sEH), which is linked to cardiovascular diseases .
  • Receptor Modulation : These compounds can modulate receptor activity, influencing cellular signaling pathways that regulate growth and inflammation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntitumorInduction of apoptosis
Anti-inflammatoryReduction of cytokine levels
AntioxidantScavenging free radicals

Case Study: Antitumor Activity

A study focusing on a series of methoxymethyl-substituted pyridinones revealed significant antiproliferative effects against MCF-7 cells. The most potent derivative had an IC50 value of 3.1 μM, indicating strong potential for development into therapeutic agents against breast cancer .

Case Study: Enzyme Inhibition

Research on the inhibition of soluble epoxide hydrolase by pyridinone derivatives demonstrated promising results, with several compounds exhibiting effective binding affinities in docking studies. These findings suggest a viable pathway for developing treatments for hypertension and vascular inflammation .

Q & A

Q. What are the optimal synthetic routes for constructing the 2(1H)-pyridinone core with a 5-(methoxymethyl)-1-phenyl substitution?

The base-catalyzed intramolecular aldol-type cyclization of N-(3-oxoalkenyl)phenylacetamides is a key method for synthesizing 2(1H)-pyridinones. Substituents on the starting material and reaction conditions (e.g., base strength, solvent polarity) critically influence cyclization efficiency. For example, electron-donating groups on the phenyl ring enhance cyclization rates by stabilizing intermediates, while steric hindrance may reduce yields . Alternative approaches include domino reactions using α-acetyl-α-carbamoyl ketene dithioacetals with Vilsmeier reagents, which enable halogenation at the 4-position .

Q. How do substituents influence the reactivity and tautomerism of 2(1H)-pyridinone derivatives?

Substituents such as methoxymethyl or phenyl groups affect both electronic and steric properties. The lactam-lactim tautomerization equilibrium (e.g., between 2-pyridinol and 2(1H)-pyridinone forms) is sensitive to substituent position and solvent polarity. For instance, amino groups at the 5-position increase fluorescence quantum yields in acetonitrile due to stabilized excited states, while bulky groups at the 6-position may restrict rotation, leading to atropisomerism .

Q. What structure-activity relationships (SARs) are reported for 2(1H)-pyridinones in biological systems?

SAR studies on antimalarial 5-pyridinyl-4(1H)-pyridinones reveal that electron-withdrawing groups at the 3-position enhance potency by improving target binding. Similarly, 3-hydroxy-4(1H)-pyridinones exhibit iron-chelation activity dependent on pKa values and lipophilicity; for example, N-alkylation increases oral bioavailability in murine models . Methoxymethyl groups may enhance solubility without compromising metabolic stability .

Q. How can researchers validate the purity and structural integrity of synthesized pyridinone derivatives?

Methodological recommendations:

  • HPLC/MS : To assess purity and detect byproducts.
  • X-ray crystallography : For resolving tautomeric forms and confirming regioselectivity (e.g., distinguishing 4-halogenated vs. 5-substituted isomers) .
  • NMR spectroscopy : To monitor tautomer ratios in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) .

Advanced Research Questions

Q. How can contradictory data on cyclization yields in 2(1H)-pyridinone synthesis be resolved?

Discrepancies often arise from unoptimized reaction conditions or impurities in starting materials. A systematic approach includes:

  • Kinetic studies : To identify rate-limiting steps (e.g., enolate formation vs. cyclization) .
  • Computational modeling : DFT calculations can predict substituent effects on transition-state energies .
  • In situ monitoring : Techniques like IR spectroscopy track intermediate formation .

Q. What strategies enable regioselective functionalization of the pyridinone ring for drug discovery?

  • Halogenation : Vilsmeier-Haack reactions selectively introduce halogens at the 4-position, enabling subsequent cross-coupling reactions .
  • Amination : Ketene aminal intermediates react with propiolic acid esters to yield 6-amino-5-benzoyl derivatives with high regioselectivity (>90%) under controlled temperatures (e.g., 80°C in toluene) .
  • Hybridization : Combining pyridinone scaffolds with known pharmacophores (e.g., 4(1H)-pyridinone hybrids) improves target engagement, as seen in antimalarial SARs .

Q. How can advanced computational methods guide the design of pyridinone-based therapeutics?

  • Molecular docking : Predict binding modes to biological targets (e.g., Plasmodium falciparum enzymes) .
  • MD simulations : Assess conformational stability of atropisomers in solution .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with iron-chelation efficacy .

Q. What mechanistic insights explain the fluorescence properties of amino-substituted pyridinones?

Fluorescence quantum yields (Φf) depend on substituent position and solvent. For example:

  • 5-Amino-1-methyl-2(1H)-pyridinone has Φf = 0.12 in CH3CN due to intramolecular charge transfer.
  • 6-Amino derivatives show reduced Φf (0.04) due to steric quenching . Applications include pH-sensitive probes for cellular imaging.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.